molecular formula C24H24Cl2N2O2S B14237393 4,4'-[3,4-Bis(4-chlorophenyl)thiene-2,5-diyl]bis(morpholine) CAS No. 404009-11-6

4,4'-[3,4-Bis(4-chlorophenyl)thiene-2,5-diyl]bis(morpholine)

Cat. No.: B14237393
CAS No.: 404009-11-6
M. Wt: 475.4 g/mol
InChI Key: DKGMRGYVTIAPTE-UHFFFAOYSA-N
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Description

4,4’-[3,4-Bis(4-chlorophenyl)thiene-2,5-diyl]bis(morpholine) is a complex organic compound characterized by the presence of a thiene ring substituted with two 4-chlorophenyl groups and two morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[3,4-Bis(4-chlorophenyl)thiene-2,5-diyl]bis(morpholine) typically involves the following steps:

    Formation of the Thiene Ring: The thiene ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diketones and sulfur sources.

    Substitution with 4-Chlorophenyl Groups: The thiene ring is then subjected to electrophilic aromatic substitution reactions to introduce the 4-chlorophenyl groups.

    Attachment of Morpholine Groups: Finally, the morpholine groups are introduced through nucleophilic substitution reactions, often using morpholine and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4’-[3,4-Bis(4-chlorophenyl)thiene-2,5-diyl]bis(morpholine) can undergo various chemical reactions, including:

    Oxidation: The thiene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chlorophenyl groups or the thiene ring.

    Substitution: The morpholine groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated products or reduced thiene derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4,4’-[3,4-Bis(4-chlorophenyl)thiene-2,5-diyl]bis(morpholine) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 4,4’-[3,4-Bis(4-chlorophenyl)thiene-2,5-diyl]bis(morpholine) depends on its specific application:

    Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.

    Electronic Properties: In organic electronics, the compound’s conjugated system allows for efficient charge transport and light emission.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorodiphenyl disulfide: Similar in having chlorophenyl groups but differs in the presence of a disulfide linkage instead of a thiene ring.

    4,4’-Bis(4-methoxyphenyl)thiene-2,5-diyl]bis(morpholine): Similar structure but with methoxy groups instead of chlorophenyl groups.

Uniqueness

4,4’-[3,4-Bis(4-chlorophenyl)thiene-2,5-diyl]bis(morpholine) is unique due to the combination of its thiene ring, chlorophenyl groups, and morpholine groups, which confer distinct electronic and steric properties, making it suitable for specific applications in organic electronics and medicinal chemistry.

Properties

CAS No.

404009-11-6

Molecular Formula

C24H24Cl2N2O2S

Molecular Weight

475.4 g/mol

IUPAC Name

4-[3,4-bis(4-chlorophenyl)-5-morpholin-4-ylthiophen-2-yl]morpholine

InChI

InChI=1S/C24H24Cl2N2O2S/c25-19-5-1-17(2-6-19)21-22(18-3-7-20(26)8-4-18)24(28-11-15-30-16-12-28)31-23(21)27-9-13-29-14-10-27/h1-8H,9-16H2

InChI Key

DKGMRGYVTIAPTE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C(=C(S2)N3CCOCC3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Origin of Product

United States

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